![molecular formula C9H8ClN3O4 B15151051 N-{[(4-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride](/img/structure/B15151051.png)
N-{[(4-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(4-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride is an organic compound belonging to the class of carbamates It is characterized by the presence of a nitrophenyl group, a carbamoyl group, and an ethanimidoyl chloride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride typically involves a nucleophilic substitution reaction. One common method involves the reaction of 4-nitrophenylchloroformate with an appropriate amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-{[(4-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted carbamates.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Hydrolysis: The compound can hydrolyze in the presence of water to form the corresponding carbamic acid derivative.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Reducing Agents: Catalytic hydrogenation or metal hydrides can be used for the reduction of the nitro group.
Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of the compound.
Major Products Formed
Substituted Carbamates: Formed from nucleophilic substitution reactions.
Amino Derivatives: Formed from the reduction of the nitro group.
Carbamic Acid Derivatives: Formed from hydrolysis reactions.
Applications De Recherche Scientifique
N-{[(4-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-{[(4-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the carbamoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules and pathways involved in various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-nitrophenyl)carbamoyl chloride: Similar structure but lacks the ethanimidoyl chloride moiety.
4-nitrophenylchloroformate: Precursor used in the synthesis of N-{[(4-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride.
Propriétés
Formule moléculaire |
C9H8ClN3O4 |
|---|---|
Poids moléculaire |
257.63 g/mol |
Nom IUPAC |
(1-chloroethylideneamino) N-(4-nitrophenyl)carbamate |
InChI |
InChI=1S/C9H8ClN3O4/c1-6(10)12-17-9(14)11-7-2-4-8(5-3-7)13(15)16/h2-5H,1H3,(H,11,14) |
Clé InChI |
FUBOKEYHEDZUPI-UHFFFAOYSA-N |
SMILES canonique |
CC(=NOC(=O)NC1=CC=C(C=C1)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



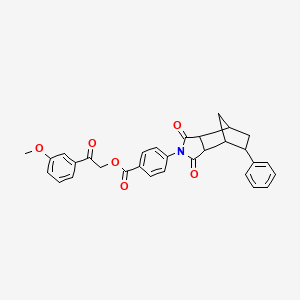
![2-(1,2,3,3a,4,6,7,7a-octahydro-3'H-spiro[4,7-methanoindene-5,2'-[1,3,4]thiadiazol]-5'-yl)phenol](/img/structure/B15150987.png)
![Methyl 4-({5-[2-(4-fluorophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B15150995.png)
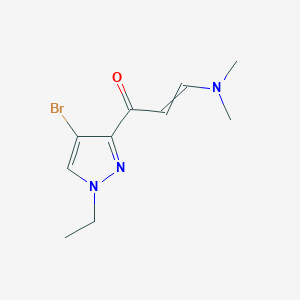

![2-chloro-N-[5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B15151011.png)
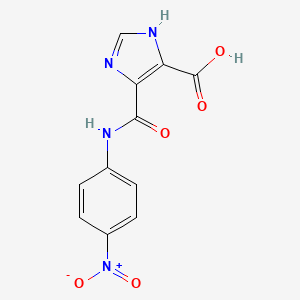
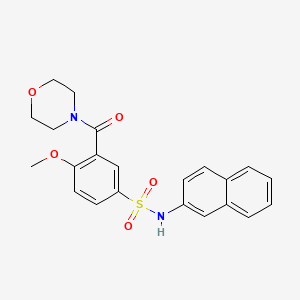
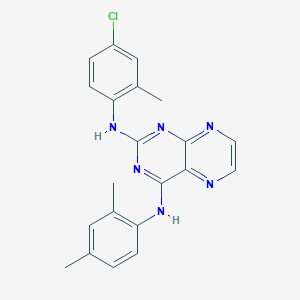

![N6-ethyl-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B15151027.png)
![Bis[4-(4-azidophenoxy)phenyl]methanone](/img/structure/B15151037.png)
![N-(5-bromopyridin-2-yl)-4-[(4-chlorophenyl)methoxy]-3-methoxybenzamide](/img/structure/B15151061.png)
